[4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate
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Overview
Description
[4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate: is a complex organic compound that features a pyridine and pyrimidine moiety linked to a phenyl group, which is further connected to an iodobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate typically involves multi-step organic reactions. One common method includes the coupling of 4-iodobenzoic acid with 4-(4-pyridin-2-ylpyrimidin-2-yl)phenol under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and pyrimidine rings.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.
Substitution: The iodobenzoate group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the iodine atom.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted benzoates .
Scientific Research Applications
Chemistry: In chemistry, [4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine: Its structure can be modified to enhance biological activity and selectivity .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of [4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate involves its interaction with molecular targets such as enzymes or receptors. The pyridine and pyrimidine moieties can bind to active sites, inhibiting or modulating the activity of the target molecules. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- [4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-bromobenzoate
- [4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-chlorobenzoate
- [4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-fluorobenzoate
Uniqueness: The uniqueness of [4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate lies in its iodobenzoate group, which provides distinct reactivity compared to its bromine, chlorine, or fluorine counterparts. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens might not be as effective .
Properties
IUPAC Name |
[4-(4-pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14IN3O2/c23-17-8-4-16(5-9-17)22(27)28-18-10-6-15(7-11-18)21-25-14-12-20(26-21)19-3-1-2-13-24-19/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMKEPMFTBCPOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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